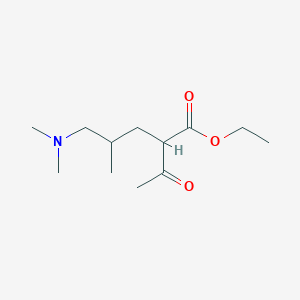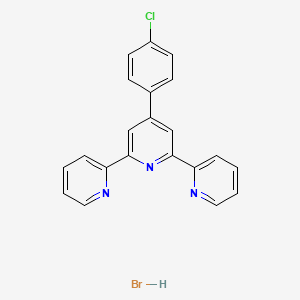
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central pyridine ring substituted with two pyridin-2-yl groups and a 4-chlorophenyl group, forming a complex aromatic system. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Final Assembly: The final step involves the assembly of the pyridine rings and the chlorophenyl group through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)pyridine: A simpler analog with a single pyridine ring.
2,6-Dipyridin-2-ylpyridine: Lacks the chlorophenyl group but retains the pyridine core structure.
4-Chlorophenyl-2-pyridylmethane: Contains a methylene bridge instead of a direct pyridine linkage.
Uniqueness
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine stands out due to its unique combination of three aromatic rings, providing a distinct electronic and steric environment. This structural complexity enhances its binding affinity and specificity towards various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
89972-81-6 |
|---|---|
Formule moléculaire |
C21H15BrClN3 |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide |
InChI |
InChI=1S/C21H14ClN3.BrH/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19;/h1-14H;1H |
Clé InChI |
OGBZDVLYTVFFGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14380923.png)
![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
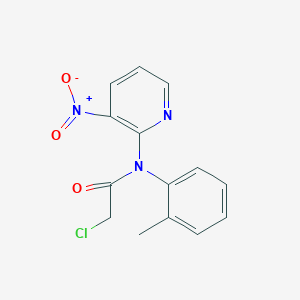
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)
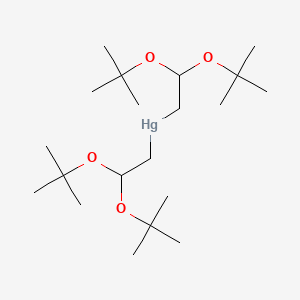

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
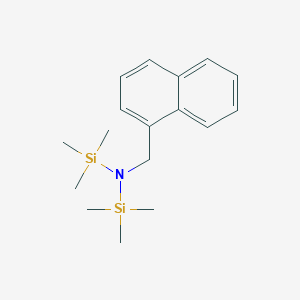
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
